molecular formula C5H2ClN3O2S B15332934 2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 30161-92-3

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B15332934
CAS No.: 30161-92-3
M. Wt: 203.61 g/mol
InChI Key: AZTWMCPOSPAPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the thiazolo[4,5-d]pyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under acidic conditions, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, sulfoxides, sulfones, and thioethers, each with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, enabling the synthesis of a wide range of derivatives with potential therapeutic benefits .

Properties

CAS No.

30161-92-3

Molecular Formula

C5H2ClN3O2S

Molecular Weight

203.61 g/mol

IUPAC Name

2-chloro-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C5H2ClN3O2S/c6-4-7-2-1(12-4)3(10)9-5(11)8-2/h(H2,8,9,10,11)

InChI Key

AZTWMCPOSPAPMX-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.